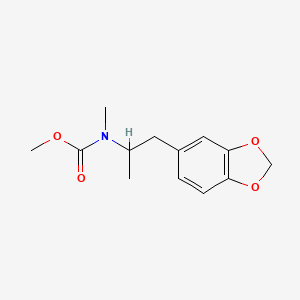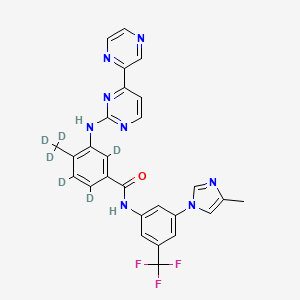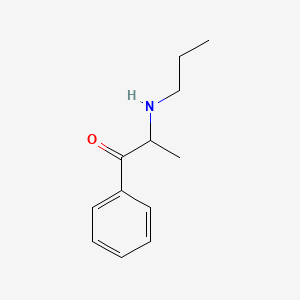
1-Phenyl-2-(propylamino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propilicatinona (hidrocloruro): α-Propilaminopropiofenona , es una catinona sintética. Las catinonas son una clase de compuestos estructuralmente relacionados con la catinona alcaloide natural, que se encuentra en la planta de khat (Catha edulis). Las catinonas sintéticas son conocidas por sus efectos estimulantes y a menudo se utilizan en investigación y aplicaciones forenses .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La propilicatinona (hidrocloruro) se puede sintetizar mediante varios métodos. Un enfoque común implica la α-bromación de la propiofenona seguida de una reacción con propilamina. Las condiciones de reacción normalmente implican el uso de disolventes como etanol o dimetilformamida (DMF) y pueden requerir calentamiento para facilitar la reacción .
Métodos de producción industrial: : La producción industrial de propilicatinona (hidrocloruro) sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas rigurosas de control de calidad para garantizar la pureza y consistencia del producto final. El compuesto se produce a menudo como un sólido cristalino con una pureza de ≥98% .
Análisis De Reacciones Químicas
Tipos de reacciones: : La propilicatinona (hidrocloruro) experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede convertir el compuesto en sus correspondientes derivados de cetona o ácido carboxílico.
Reducción: Las reacciones de reducción pueden producir los correspondientes derivados de alcohol o amina.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir propilicatinona cetona, mientras que la reducción puede producir propilicatinona alcohol .
Aplicaciones Científicas De Investigación
La propilicatinona (hidrocloruro) se utiliza ampliamente en la investigación científica, particularmente en los campos de:
Química: Como estándar de referencia en química analítica para la identificación y cuantificación de catinonas sintéticas.
Biología: Para estudiar los efectos de las catinonas sintéticas en los sistemas biológicos, incluida su farmacocinética y toxicología.
Medicina: Investigación sobre posibles aplicaciones terapéuticas y el desarrollo de nuevos medicamentos.
Industria: Utilizado en toxicología forense para detectar y analizar catinonas sintéticas en muestras biológicas
Mecanismo De Acción
El mecanismo de acción de la propilicatinona (hidrocloruro) implica la inhibición de los transportadores de monoaminas, particularmente los de dopamina y serotonina. Esta inhibición conduce a niveles elevados de estos neurotransmisores en la hendidura sináptica, lo que provoca efectos estimulantes. El compuesto interactúa con objetivos moleculares como el transportador de dopamina (DAT) y el transportador de serotonina (SERT), afectando las vías relacionadas con la recompensa y la locomoción .
Comparación Con Compuestos Similares
La propilicatinona (hidrocloruro) es similar a otras catinonas sintéticas, como:
Mefedrona (4-metilmetcatinona): Conocida por sus efectos estimulantes y empatogénicos.
Metilona (3,4-metilendioxi-N-metilcatinona): Comparte similitudes estructurales y tiene propiedades estimulantes similares.
Pentedrona (α-metilamino-valerofenona): Otra catinona sintética con efectos estimulantes.
Singularidad: : La propilicatinona (hidrocloruro) es única debido a su grupo propilo específico, que influye en su perfil farmacológico y potencia. Esta diferencia estructural puede provocar variaciones en su interacción con los transportadores de monoaminas y sus efectos generales en comparación con otras catinonas sintéticas .
Propiedades
Número CAS |
52597-14-5 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-phenyl-2-(propylamino)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 |
Clave InChI |
GXPFWFAQFTVCDU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


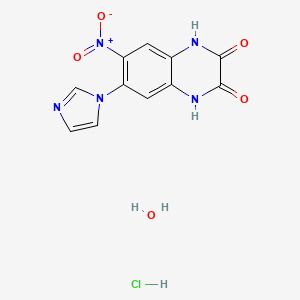
![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)
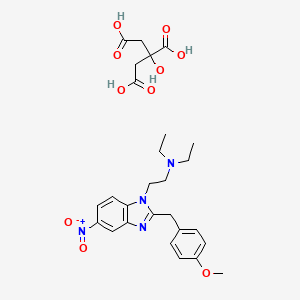
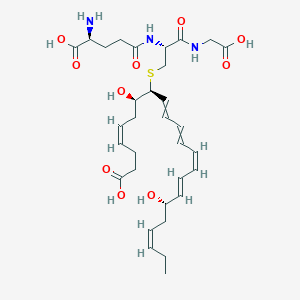

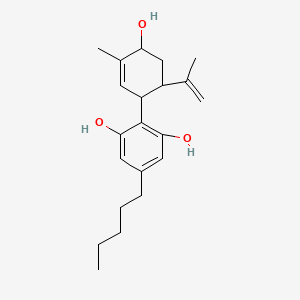
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820295.png)

![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820304.png)
![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)

![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)
